molecular formula C9H8ClF3N2O3 B14598094 2-[5-Chloro-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol CAS No. 61286-99-5

2-[5-Chloro-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol

Cat. No.: B14598094
CAS No.: 61286-99-5
M. Wt: 284.62 g/mol
InChI Key: NXEWKRDQMCOEPF-UHFFFAOYSA-N
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Description

2-[5-Chloro-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a chloro, nitro, and trifluoromethyl group attached to an aniline moiety, which is further linked to an ethan-1-ol group. Its unique structure imparts distinct chemical and physical properties, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-Chloro-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol typically involves multi-step organic reactions. One common method starts with the nitration of 4-(trifluoromethyl)aniline to introduce the nitro group. This is followed by chlorination to add the chloro group. The final step involves the reaction of the intermediate with ethan-1-ol under controlled conditions to form the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or chromatography to ensure high purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[5-Chloro-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can produce a wide range of functionalized compounds .

Scientific Research Applications

2-[5-Chloro-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-[5-Chloro-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro and chloro groups can participate in electron transfer reactions, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)aniline
  • 2-Nitro-4-(trifluoromethyl)aniline
  • 2-Chloro-5-(trifluoromethyl)pyridine

Uniqueness

Compared to similar compounds, 2-[5-Chloro-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol stands out due to the presence of both nitro and chloro groups on the aniline ring, combined with an ethan-1-ol moiety. This unique combination of functional groups imparts distinct reactivity and properties, making it particularly valuable in specific research and industrial applications .

Properties

CAS No.

61286-99-5

Molecular Formula

C9H8ClF3N2O3

Molecular Weight

284.62 g/mol

IUPAC Name

2-[5-chloro-2-nitro-4-(trifluoromethyl)anilino]ethanol

InChI

InChI=1S/C9H8ClF3N2O3/c10-6-4-7(14-1-2-16)8(15(17)18)3-5(6)9(11,12)13/h3-4,14,16H,1-2H2

InChI Key

NXEWKRDQMCOEPF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])NCCO)Cl)C(F)(F)F

Origin of Product

United States

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